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Compound of Interest

Compound Name: Cevimeline Hydrochloride Salt

Cat. No.: B3109519

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the essential physicochemical
properties of cevimeline hydrochloride. As a Senior Application Scientist, the aim is to deliver
not just a compilation of data, but a deeper understanding of the causality behind experimental
choices and the significance of each property in the context of drug development. This
document is structured to empower researchers and formulation scientists with the knowledge
to ensure the quality, stability, and efficacy of cevimeline hydrochloride drug products.

Chemical Identity and Stereochemistry

Cevimeline hydrochloride is the hydrochloride salt of cis-2'-methylspiro[1-
azabicyclo[2.2.2]octane-3,5'-[1][2]oxathiolane]. The "cis" designation is critical as it defines the
active stereoisomer. The trans-isomer is considered a process impurity and exhibits minimal
pharmacological effect. The molecule possesses two chiral centers, and its specific three-
dimensional architecture is fundamental to its selective agonist activity at M1 and M3
muscarinic receptors.

Chemical Structure:
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Figure 1: Cevimeline Hydrochloride Salt Formation

Click to download full resolution via product page
Caption: Figure 1: Cevimeline Hydrochloride Salt Formation.

The hydrochloride salt is formed to improve the aqueous solubility and overall stability of the
active pharmaceutical ingredient (API).

Crystalline Form and Polymorphism

Cevimeline hydrochloride is typically supplied as a white to off-white crystalline powder. It exists
as a hemihydrate, meaning that half a molecule of water is incorporated into the crystal lattice
for each molecule of cevimeline hydrochloride. This incorporated water contributes to the
stability of the crystal structure.

While polymorphism—the existence of multiple crystalline forms—is a common phenomenon
for pharmaceutical solids, extensive studies detailing different polymorphs of cis-cevimeline
hydrochloride are not widely reported in the public domain. The known hemihydrate form
appears to be thermodynamically stable under standard manufacturing and storage conditions.

Characterization of Solid State:

Should a new crystalline form be suspected, for instance, due to changes in manufacturing or
unexpected stability results, a comprehensive solid-state characterization would be imperative.

Experimental Protocol: Polymorph Screening

o Recrystallization Studies: Systematically recrystallize cevimeline hydrochloride from a
diverse range of solvents with varying polarities and at different temperatures and
evaporation rates.
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» Slurry Experiments: Equilibrate the API in various solvents at different temperatures to
encourage conversion to the most stable form.

» Grinding/Milling: Apply mechanical stress to induce polymorphic transformations.
» Analytical Techniques: Analyze the resulting solids using a suite of techniques:

o X-Ray Powder Diffraction (XRPD): To identify unique diffraction patterns for each
crystalline form.

o Differential Scanning Calorimetry (DSC): To detect different melting points, enthalpies of
fusion, and solid-solid transitions.

o Thermogravimetric Analysis (TGA): To determine the hydration/solvation state.

o Infrared (IR) and Raman Spectroscopy: To identify differences in vibrational modes
indicative of different packing arrangements.

Authoritative Grounding: The potential for polymorphism and the need for its characterization
are outlined in the International Council for Harmonisation (ICH) guideline Q6A, "Specifications:
Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products:
Chemical Substances".[2][3][4][5][6]

Solubility Profile

The solubility of cevimeline hydrochloride is a key parameter influencing its dissolution rate
and, consequently, its bioavailability. It is characterized as being very soluble in water.

Table 1: Solubility of Cevimeline Hydrochloride
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Approximate Solubility

Solvent Descriptive Term

(mg/mL)
Water Very Soluble >100
Ethanol Freely Soluble 100 - 1000
Chloroform Freely Soluble 100 - 1000
Ether Virtually Insoluble <0.1

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility, as it allows

the system to reach a true thermodynamic endpoint.[7]

System Preparation: Add an excess amount of cevimeline hydrochloride to a known volume
of the desired solvent (e.g., purified water, buffers at various pH values) in a sealed, inert
container. The presence of excess solid is crucial.

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C for
general characterization and 37 °C to simulate physiological conditions) using an orbital
shaker or rotator. Equilibration is typically achieved within 24 to 72 hours.

Sampling and Phase Separation: At predetermined time points (e.g., 24, 48, 72 hours),
cease agitation and allow the solid to settle. Withdraw an aliquot of the supernatant. It is
critical to separate the liquid from the solid phase without altering the equilibrium. This is best
achieved by centrifugation followed by filtration through a chemically inert, non-adsorbing
filter (e.g., 0.45 um PVDF or PTFE).

Analysis: Accurately dilute the clear filtrate and quantify the concentration of dissolved
cevimeline hydrochloride using a validated, stability-indicating High-Performance Liquid
Chromatography (HPLC) method.

Confirmation of Equilibrium: Equilibrium is confirmed when consecutive measurements (e.g.,
at 48 and 72 hours) show no significant change in concentration.
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Causality and Trustworthiness: This protocol is self-validating because the confirmation of a
concentration plateau over time ensures that a true equilibrium has been reached. The use of a
validated HPLC method guarantees the accuracy and specificity of the quantification. This
methodology aligns with the principles outlined in USP General Chapter <1236> Solubility
Measurements.[8][9][10]

Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a molecule. For cevimeline, a weak base, the
pKa dictates its degree of ionization at different physiological pH values, which profoundly
impacts its absorption and distribution. The pKa of cevimeline is approximately 9.51.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for pKa determination.[1][11][12]
[13][14]

 Instrument Calibration: Calibrate a pH meter with at least three standard buffers (e.g., pH
4.0, 7.0, and 10.0) at the desired experimental temperature.

o Sample Preparation: Accurately weigh and dissolve a known amount of cevimeline
hydrochloride in a suitable solvent, typically purified water, to a known concentration (e.g., 1
mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCI.

e Titration Procedure:

o Acidify the sample solution to a starting pH of approximately 2 with a standardized solution
of hydrochloric acid (e.g., 0.1 M HCI).

o Titrate the acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1 M
NaOH), adding the titrant in small, precise increments.

o Record the pH value after each addition, allowing the reading to stabilize.

» Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from
the pH value at the half-equivalence point of the titration curve. For robust data, the
determination should be performed in triplicate.
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Diagram: pH-Dependent lonization of Cevimeline
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Caption: Figure 2: lonization equilibrium of Cevimeline.

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is the primary measure of a molecule's
lipophilicity. It is crucial for predicting its ability to cross biological membranes. The estimated
LogP for cevimeline is 1.22.[2] This value indicates a balanced hydrophilic-lipophilic character,
which is favorable for an orally administered drug.

Experimental Protocol: LogP Determination by Shake-Flask Method
This is the traditional and most reliable method for LogP determination.[15][16][17]

o Phase Pre-saturation: Prepare a biphasic system by mixing n-octanol and a relevant
agueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions). Shake
vigorously for 24 hours to ensure mutual saturation of the two phases, then allow them to
separate completely.

 Partitioning: Dissolve a known concentration of cevimeline hydrochloride in the pre-saturated
agueous phase. Mix this solution with a known volume of the pre-saturated n-octanol phase
in a sealed container.

» Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time (e.qg.,
2-4 hours) to allow for partitioning equilibrium to be reached. Avoid vigorous shaking that
could lead to emulsion formation.

e Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and
octanolic layers.
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e Quantification: Carefully sample each phase and determine the concentration of cevimeline
in both the aqueous and n-octanol layers using a validated HPLC-UV method.

 Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in Octanol] /
[Concentration in Water]).

Workflow: LogP Determination
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Caption: Figure 3: Shake-flask method workflow for LogP determination.

Thermal Properties

Thermal analysis provides critical information about the melting point, thermal stability, and
solid-state transitions of an API.

Table 2: Thermal Properties of Cevimeline Hydrochloride

Property Value Method

Melting Point 201-203 °C DSC

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of
temperature.

o Sample Preparation: Accurately weigh 2-5 mg of cevimeline hydrochloride into a standard
aluminum DSC pan and hermetically seal it.

e Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC
cell.

o Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert
nitrogen purge (e.g., 50 mL/min).

o Data Analysis: The melting point is determined from the onset or peak of the sharp
endothermic event observed in the thermogram. The integrated area of the peak
corresponds to the enthalpy of fusion.

Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.

o Sample Preparation: Place 5-10 mg of cevimeline hydrochloride onto a tared TGA pan.
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e Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen
purge.

» Data Analysis: Analyze the resulting thermogram for any mass loss. For the hemihydrate
form, a weight loss corresponding to 0.5 moles of water would be expected before
decomposition at higher temperatures.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. The
hemihydrate form of cevimeline hydrochloride suggests a degree of interaction with water, but
this form also serves to stabilize the crystal lattice and may prevent excessive moisture uptake.
A detailed characterization is performed using Dynamic Vapor Sorption (DVS).

Experimental Protocol: Dynamic Vapor Sorption (DVS)

DVS measures the change in mass of a sample as it is exposed to a range of controlled
relative humidity (RH) levels at a constant temperature.

e Sample Preparation: Place a known mass of the sample (typically 5-15 mg) onto the DVS
microbalance.

e Drying Step: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH)
until a stable mass is achieved. This establishes the dry baseline weight.

e Sorption/Desorption Isotherm:

o Sorption: Increase the RH in predefined steps (e.g., 10% increments from 0% to 90% RH).
At each step, the instrument holds the RH constant until the sample mass equilibrates (
dm/dt < 0.002% per minute).

o Desorption: Decrease the RH in the same steps back down to 0% RH, again allowing for
equilibration at each step.

o Data Analysis: Plot the percentage change in mass versus the RH to generate a moisture
sorption-desorption isotherm. The shape of the isotherm and the degree of hysteresis
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(difference between sorption and desorption curves) provide information on the mechanism
of water uptake and the physical stability of the material in the presence of moisture.

Place Sample on
Microbalance
Dry at 0% RH to
Establish Baseline

:

Diagram: DVS Analysis Workflow
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(Decrease RH in Steps)
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Plot % Mass Change
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Caption: Figure 4: Dynamic Vapor Sorption (DVS) experimental workflow.

Stability Profile

Ensuring the stability of an API is a cornerstone of drug development. This involves subjecting
the drug to stress conditions to understand its degradation pathways and to develop a stability-
indicating analytical method.
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Forced Degradation Studies:

Forced degradation studies are conducted under conditions more severe than accelerated
stability testing to identify potential degradation products. These studies are crucial for
developing and validating a stability-indicating HPLC method.

Experimental Protocol: Forced Degradation

o Sample Preparation: Prepare solutions of cevimeline hydrochloride (e.g., 1 mg/mL) and
expose them to the following conditions:

o

Acid Hydrolysis: 0.1 M HCI at 60 °C for 24 hours.

o Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

o Oxidative Degradation: 3% H202 at room temperature for 24 hours.
o Thermal Degradation: Expose solid API to 80 °C for 48 hours.

o Photolytic Degradation: Expose the solution and solid API to light providing an overall
illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy
of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

o Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an
HPLC method with a photodiode array (PDA) detector. The goal is to achieve approximately
5-20% degradation of the parent peak.

e Method Validation: The HPLC method must be able to separate the main cevimeline peak
from all degradation product peaks and from any peaks originating from the formulation
excipients. Peak purity analysis using the PDA detector is essential to ensure that the parent
peak is spectrally pure in the presence of degradants.

Causality and Trustworthiness: This systematic approach ensures that all likely degradation
pathways are explored. A validated stability-indicating method provides confidence that the
assay results accurately reflect the true content of the API, free from interference from
impurities or degradants, which is a critical regulatory requirement.
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Conclusion for the Senior Application Scientist

The physicochemical properties of cevimeline hydrochloride presented in this guide form the
scientific bedrock for its successful development into a final drug product. From its defined
crystalline hemihydrate form to its favorable solubility and balanced lipophilicity, each
characteristic plays a vital role in its performance. The detailed protocols provided are not
merely procedural steps but are grounded in established scientific principles and regulatory
expectations, ensuring the generation of robust and reliable data. By understanding the "why"
behind these experimental choices, scientists can more effectively troubleshoot formulation
challenges, develop meaningful specifications, and ultimately ensure the consistent delivery of
a safe and effective medication to patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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